molecular formula C12H22N2O4 B8221471 2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid

Cat. No.: B8221471
M. Wt: 258.31 g/mol
InChI Key: WMOIKSIPGJVQDH-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid is a synthetic organic compound with the molecular formula C12H21NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Ethylamino Substitution: The ethylamino group is introduced via nucleophilic substitution reactions using ethylamine.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The azetidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: This compound features a hydroxy group instead of an ethylamino group, which may alter its reactivity and applications.

    2-{1-[(Tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid: The presence of a methylamino group instead of an ethylamino group can affect the compound’s steric and electronic properties.

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid is unique due to the combination of its Boc-protected amine, azetidine ring, and acetic acid moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[3-(ethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-13-12(6-9(15)16)7-14(8-12)10(17)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOIKSIPGJVQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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